Tert-butyl (4-methylbenzyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBLOMGWDPLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 4 Methylbenzyl Carbamate and Analogues
Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines
The synthesis of primary and secondary alkylamines through an intramolecular decarboxylation of easily prepared alkanoyloxycarbamates is a general and effective method. acs.orgacs.org This reaction is characterized by its tolerance of a wide array of functional groups and provides the corresponding products in good yields under mild conditions. acs.org This environmentally friendly protocol utilizes abundant aliphatic carboxylic acids as starting materials and circumvents the need for excess amines, alkyl halides, or noble metal catalysts. acs.org
Precursor Synthesis: Alkanoyloxycarbamates from Alkyl Carboxylic Acids and Hydroxylamine Derivatives
The initial and crucial step in this synthetic route is the formation of alkanoyloxycarbamates. These precursors are readily prepared from the corresponding alkyl carboxylic acids and hydroxylamine derivatives. acs.org For instance, the precursor for Tert-butyl (4-methylbenzyl)carbamate, tert-butyl ((4-methylbenzoyl)oxy)carbamate, is synthesized from 4-methylbenzoic acid and a suitable hydroxylamine derivative. The general procedure involves the coupling of the carboxylic acid with a hydroxylamine derivative, often facilitated by a coupling agent to form the O-acyl carbamate (B1207046) intermediate. acs.org
Optimization of Reaction Conditions for Carbon-Nitrogen Coupling
The efficiency of the decarboxylative carbon-nitrogen coupling is highly dependent on the reaction conditions. Key parameters that have been systematically investigated to maximize the yield of the desired alkylamine product include the choice of base, the solvent system, and the temperature and duration of the reaction. acs.org
The selection of an appropriate base is critical for the success of the intramolecular decarboxylative amination. A screening of various bases, including both inorganic and organic options, revealed that cesium carbonate (Cs₂CO₃) is the most effective catalyst for this transformation. acs.org In a model reaction using tert-butyl ((3-phenylpropanoyl)oxy)carbamate, cesium carbonate provided a significantly higher yield compared to other bases such as potassium carbonate (K₂CO₃), silver carbonate (Ag₂CO₃), sodium tert-butoxide (tBuONa), triethylamine (Et₃N), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org
Table 1: Optimization of Base for the Decarboxylative Amination acs.org
| Base | Yield (%) |
|---|---|
| Cs₂CO₃ | 85 |
| K₂CO₃ | 45 |
| Ag₂CO₃ | <10 |
| tBuONa | <10 |
| Et₃N | No reaction |
| DBU | No reaction |
Reaction conditions: tert-butyl ((3-phenylpropanoyl)oxy)carbamate (0.20 mmol) and base (1.0 equiv) in acetonitrile (B52724) (2.0 mL) at 100 °C for 1.0 h under an air atmosphere. Yields were determined by GC analysis.
The choice of solvent also plays a pivotal role in the reaction's outcome. A variety of solvents were tested, and acetonitrile (MeCN) was identified as the optimal medium for the cesium carbonate-mediated decarboxylative amination, leading to the highest product yield. acs.org Other solvents such as toluene, chlorobenzene (PhCl), 1,4-dioxane, and N,N-dimethylformamide (DMF) resulted in lower yields. acs.org
Table 2: Optimization of Solvent for the Decarboxylative Amination acs.org
| Solvent | Yield (%) |
|---|---|
| Acetonitrile (MeCN) | 85 |
| Toluene | 57 |
| Chlorobenzene (PhCl) | 63 |
| 1,4-Dioxane | 71 |
| N,N-Dimethylformamide (DMF) | 73 |
Reaction conditions: tert-butyl ((3-phenylpropanoyl)oxy)carbamate (0.20 mmol) and Cs₂CO₃ (1.0 equiv) in solvent (2.0 mL) at 100 °C for 1.0 h under an air atmosphere. Yields were determined by GC analysis.
Temperature is another critical factor influencing the reaction yield. Investigations into the effect of temperature on the decarboxylative amination revealed that 100 °C is the optimal temperature for achieving the highest yield. acs.org While a detailed time profile study is not extensively documented in the primary literature, the optimized reaction time under these conditions was reported to be one hour. acs.org Further studies would be beneficial to fully elucidate the relationship between reaction time and product formation.
Substrate Scope and Functional Tolerance in Decarboxylative Amination
This synthetic methodology demonstrates a broad substrate scope, accommodating a variety of primary and secondary alkyl carboxylic acids. acs.org The reaction exhibits excellent functional group tolerance, making it a versatile tool for the synthesis of diverse alkylamines. acs.org
Notably, the synthesis of This compound was successfully achieved with a 70% yield using this method. acs.org The reaction tolerates both short and long alkyl chains, as well as phenyl-substituted alkyl chains. acs.org For example, substrates with sterically hindered alkyl chains and those containing functionalities such as alkyl sulfides and alkenes were all converted to their corresponding protected amines in good yields. acs.org Furthermore, the method is applicable to cyclic secondary alkyl acids, such as those derived from cyclobutane, cyclopentane, and cyclohexane. acs.org
Table 3: Substrate Scope of the Decarboxylative Amination acs.org
| Carboxylic Acid Precursor | Product | Yield (%) |
|---|---|---|
| 4-Methylbenzoic Acid | This compound | 70 |
| 3-Phenylpropionic Acid | Tert-butyl (2-phenylethyl)carbamate | 80 |
| Myristic Acid | Tert-butyl tridecylcarbamate | 80 |
| 3-(Methylthio)propanoic Acid | Tert-butyl (2-(methylthio)ethyl)carbamate | 61 |
| Cyclohexanecarboxylic Acid | Tert-butyl cyclohexylcarbamate | 71 |
Reaction conditions: Alkanoyloxycarbamate (0.30 mmol), Cs₂CO₃ (1.0 equiv), MeCN (3.0 mL), 100 °C, 1 h. Isolated yields are reported.
Primary and Secondary Alkyl Substrates
The synthesis of N-Boc protected amines, including analogues of this compound, can be accomplished starting from primary and secondary alkyl halides. This method involves the N-alkylation of a Boc-protected amine or, alternatively, the protection of a primary or secondary amine that has been previously alkylated.
One common approach is the reaction of an N-Boc protected amine with an alkyl halide in the presence of a base. For instance, N-Boc protected anilines can be reacted with alkyl bromides in the presence of cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This method is effective for both electron-donating and electron-withdrawing substituents on the aniline ring. Another effective base for this transformation is sodium hydride (NaH) in DMF at room temperature. researchgate.net
Alternatively, a one-pot, two-step synthesis of secondary amines from an azide and a reactive alkyl halide can be achieved using a polymer-bound triphenylphosphine-supported reagent. organic-chemistry.org This can then be followed by N-Boc protection. Furthermore, visible light-mediated copper catalysis allows for the selective mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides under mild conditions (-10 °C), offering good functional group compatibility. organic-chemistry.org
| Starting Material | Reagents | Product Type | Key Features |
| N-Boc protected aniline | Alkyl bromide, Cs₂CO₃, DMF | N-alkylated N-Boc aniline | Effective for various substituents. |
| N-Boc protected amine | Alkyl halide, NaH, DMF | N-alkylated N-Boc amine | Works well at room temperature. |
| Azide and Alkyl halide | Polymer-supported PPh₃ | Secondary amine | One-pot, two-step process. |
| Primary aliphatic amine | Secondary alkyl iodide, visible light, Cu catalyst | Mono-alkylated secondary amine | Mild conditions, good functional group tolerance. |
Cyclic and Acyclic Secondary Alkyl Acid Derivatives
The synthesis of N-Boc protected amino acids and their derivatives from carboxylic acids represents a powerful strategy for creating complex carbamates. A two-step process can be employed to produce non-racemic N-Boc-protected α-amino acids from linear or branched carboxylic acids. researchgate.net In the initial step, the carboxylic acid is coupled with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester (acyloxycarbamate). This intermediate then undergoes a stereocontrolled iron-catalyzed 1,3-nitrogen migration to yield the desired N-Boc-α-amino acid. researchgate.net
Direct amidation of carboxylic acids with amines to form an amide bond, which can be a precursor to the target carbamate structure after further modifications, is also a well-established method. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct synthesis of amides from carboxylic acids and amines under relatively mild conditions. nih.govacs.org This method is tolerant of a variety of functional groups. For more challenging couplings, particularly with electron-deficient amines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) can be utilized to achieve good yields of the corresponding amides. nih.govnih.gov
| Starting Material | Reagents | Intermediate/Product | Key Features |
| Carboxylic acid | BocNHOH, then Fe catalyst | N-Boc-α-amino acid | Two-step, stereocontrolled synthesis. |
| Carboxylic acid and amine | B(OCH₂CF₃)₃ | Amide | Direct amidation, broad substrate scope. nih.govacs.org |
| Carboxylic acid and electron-deficient amine | EDC, DMAP, cat. HOBt | Amide | Effective for unreactive amines. nih.govnih.gov |
Stereochemical Retention in Substrate Transformation
Maintaining stereochemical integrity is a critical aspect of synthesizing chiral molecules. In the context of N-Boc protected amines, several synthetic methods have been developed that proceed with high stereoselectivity.
The iron-catalyzed 1,3-nitrogen migration of azanyl esters derived from carboxylic acids provides non-racemic α-amino acids in either an asymmetric or enantioconvergent manner, indicating a high degree of stereocontrol. researchgate.net For example, the N-Boc-protected azanyl ester of phenylacetic acid can be converted to N-Boc-phenylglycine with 90% enantiomeric excess (ee) using a chiral iron-bisphosphine catalyst. researchgate.net
Furthermore, nickel/photoredox dual catalysis has been employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov This method utilizes bi-oxazoline (BiOX) ligands to induce chirality.
In reactions involving the N-alkylation of amines with alcohols, a one-pot two-step sequence involving oxidation/imine-iminium formation/reduction has been shown to proceed without any epimerization of optically active alcohols and amines. organic-chemistry.org Similarly, the synthesis of highly enantiomerically enriched anilides from N-Boc-L-alanine and N-Boc-D-alanine demonstrated that the developed procedure does not lead to any significant loss of optical integrity of the precursors. d-nb.info
Alternative Synthetic Routes to N-Benzyl-Boc-protected Amines
Direct N-Boc Protection Strategies
The most straightforward method for the synthesis of this compound is the direct N-Boc protection of 4-methylbenzylamine (B130917). This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction conditions are generally mild and offer high yields.
A variety of bases and solvent systems can be employed for this transformation. Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (DMAP). The reaction can be performed in solvents such as water, tetrahydrofuran (B95107) (THF), acetonitrile, or even under solvent-free conditions. For instance, a facile and versatile method for the N-tert-butoxycarbonylation of amines utilizes Boc₂O in the presence of Amberlite-IR 120, a heterogeneous acid catalyst, under solvent-free conditions, affording excellent yields in very short reaction times. wikipedia.org This method is applicable to a wide range of aliphatic (both cyclic and acyclic) and aromatic amines. wikipedia.org
| Amine Substrate | Reagents | Conditions | Yield |
| Aniline | Boc₂O, Amberlite-IR 120 | Solvent-free, rt, <1 min | 99% wikipedia.org |
| Benzylamine (B48309) | Boc₂O, Amberlite-IR 120 | Solvent-free, rt, 1 min | 98% wikipedia.org |
| Cyclohexylamine | Boc₂O, Amberlite-IR 120 | Solvent-free, rt, 1 min | 99% wikipedia.org |
Convergent Synthetic Approaches
One example of a convergent strategy is the reductive amination of an aldehyde with an amine, followed by in-situ N-Boc protection. A one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (STAB) system provides N-Boc protected secondary amines in excellent yields. This procedure is efficient, selective, and versatile.
Another convergent approach involves the coupling of pre-formed fragments. For instance, a benzylamine derivative can be coupled with a carboxylic acid that already contains the Boc-protected amine functionality using standard peptide coupling reagents like EDC and HOBt. nih.gov This is particularly useful for constructing more complex analogues.
The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboron reagent, can also be considered a convergent approach to synthesize substituted amines, which can then be protected with a Boc group.
Mechanistic Elucidation of Reactions Involving Tert Butyl 4 Methylbenzyl Carbamate
Proposed Reaction Mechanisms for Intramolecular Decarboxylative Amination
The intramolecular decarboxylative amination of N-acyloxycarbamates represents a significant transformation in organic chemistry, enabling the synthesis of alkylamines. The mechanism of this reaction, particularly for substrates like tert-butyl (4-methylbenzyl)carbamate, has been a subject of detailed investigation.
Postulated Carbon Anion Migration Pathway
One of the proposed mechanisms for the base-mediated intramolecular decarboxylative amination of N-alkanoyloxycarbamates involves a formal carbon anion migration. In this pathway, the reaction is initiated by the deprotonation of the N-H bond of the carbamate (B1207046) by a base, such as cesium carbonate. This generates a nitrogen anion, which is a key intermediate.
Subsequent intramolecular nucleophilic attack of the nitrogen anion on the carbonyl group of the acyloxy moiety leads to a transient intermediate. This is followed by decarboxylation, which is the driving force for the reaction, to generate a putative carbanion. The migration of this carbanion from the oxygen to the nitrogen atom, concomitant with the cleavage of the N-O bond, would then yield the final alkylamine product. However, the existence of a free carbanion is often debated, and the migration may occur in a more concerted fashion.
Investigation of Radical and Carbonium Ion Intermediates
Alternative mechanistic pathways involving radical or carbonium ion intermediates have also been considered for decarboxylative amination reactions. In photoredox or metal-catalyzed versions of similar reactions, the formation of alkyl radicals via single-electron transfer (SET) from an excited catalyst to the substrate is a common mechanistic feature. mdpi.com These radicals can then participate in subsequent bond-forming steps.
In the context of the base-mediated reaction of this compound, the possibility of a radical pathway was investigated. The generation of a radical intermediate would likely proceed through the homolytic cleavage of the N-O bond following decarboxylation. Similarly, a carbonium ion pathway could be envisioned, where heterolytic cleavage of the C-O bond after decarboxylation would generate a carbocation. However, experimental evidence is crucial to distinguish between these potential intermediates.
Rearrangement Processes in Alkylamine Formation
A plausible alternative to a direct carbon anion migration or pathways involving radical or carbonium ion intermediates is a rearrangement process, such as a Lossen-type rearrangement. nih.gov In this scenario, the N-acyloxycarbamate, upon deprotonation, could undergo a rearrangement to form an isocyanate intermediate.
The formation of the isocyanate would be followed by the loss of carbon dioxide. The resulting isocyanate can then be trapped by a nucleophile present in the reaction mixture. In the absence of an external nucleophile, the isocyanate could potentially react with the conjugate acid of the base or undergo other transformations to ultimately yield the alkylamine. This pathway avoids the formation of high-energy carbanion or radical intermediates. nih.gov
Experimental Approaches to Mechanistic Studies
To differentiate between the proposed mechanistic pathways, a series of carefully designed experiments are typically employed. These include control experiments and intermediate trapping studies, which provide crucial evidence for the operative mechanism.
Control Experiments to Probe Reaction Pathways
Control experiments are essential to rule out or support proposed mechanistic steps. For the intramolecular decarboxylative amination of N-acyloxycarbamates, several control experiments can be envisioned. For instance, to probe for the involvement of a specific intermediate, the reaction can be run with a substrate designed to undergo a characteristic reaction if that intermediate is formed.
An example of a control experiment would be the use of a substrate with a stereocenter at the α-position to the carbonyl group. If the reaction proceeds through a radical or a planar carbocation intermediate, racemization would be expected. Conversely, if the reaction is stereoretentive, it would suggest a concerted mechanism or a pathway that avoids the formation of a configurationally unstable intermediate. nih.gov
| Substrate | Proposed Intermediate | Expected Stereochemical Outcome |
| Chiral N-acyloxycarbamate | Radical or Planar Carbocation | Racemization |
| Chiral N-acyloxycarbamate | Concerted Rearrangement | Retention of Stereochemistry |
Intermediate Trapping Experiments (e.g., with TEMPO)
To gain direct evidence for the presence of radical intermediates, trapping experiments are often conducted. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that is frequently used as a radical scavenger. If the reaction proceeds through a radical pathway, the addition of TEMPO to the reaction mixture should lead to the formation of a TEMPO-adduct with the radical intermediate, and a decrease in the yield of the desired product.
In the investigation of the decarboxylative amination of N-acyloxycarbamates, the reaction can be performed in the presence of a stoichiometric amount of TEMPO. The absence of any TEMPO-trapped product and the lack of significant inhibition of the reaction would provide strong evidence against a radical-mediated pathway. This would, in turn, lend support to an ionic or concerted mechanism.
| Experiment | Additive | Observation if Radical Pathway is Operative |
| Decarboxylative Amination | TEMPO | Formation of TEMPO-adduct, decreased product yield |
| Decarboxylative Amination | None | No TEMPO-adduct, normal product yield |
Isotopic Labeling Studies
Detailed searches of scientific literature and chemical databases did not yield specific isotopic labeling studies conducted directly on this compound for the purpose of mechanistic elucidation. Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups through a chemical reaction, providing invaluable insights into reaction mechanisms. nih.gov In this method, one or more atoms in a reactant molecule are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov The positions of these isotopic labels in the products can then be determined, revealing the bonding changes that have occurred.
While no direct studies on this compound were found, the principles of isotopic labeling are broadly applicable to understanding the reactions of carbamates and related compounds. For instance, studies on other carbamates or compounds with similar functional groups, like the tert-butyl or benzyl (B1604629) moieties, often employ isotopic labeling to investigate reaction pathways. These studies can provide a framework for hypothesizing the behavior of this compound in various chemical transformations.
Hypothetical Application of Isotopic Labeling to this compound Reactions
To illustrate how isotopic labeling could be applied to understand the reaction mechanisms of this compound, consider the following hypothetical scenarios. These are not based on published experimental data for this specific molecule but demonstrate the general approach.
One common reaction of carbamates is their hydrolysis, which can proceed through different mechanisms depending on the reaction conditions. To investigate the hydrolysis of this compound, one could synthesize isotopically labeled versions of the compound.
For example, labeling the carbonyl carbon with ¹³C would allow for the determination of whether the carbonyl group is retained in the benzyl-containing product or is lost as carbon dioxide or carbonate. Similarly, labeling the nitrogen atom with ¹⁵N could track the fate of the nitrogen atom during the reaction. Deuterium labeling of the benzyl CH₂ group or the methyl group on the tolyl ring could be used to probe for any involvement of these positions in the reaction mechanism, for instance, through the measurement of kinetic isotope effects. rsc.org
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. rsc.org Measuring a significant KIE upon isotopic substitution at a particular position implies that the bond to that atom is being broken or formed in the rate-determining step of the reaction.
Table of Potential Isotopic Labeling Strategies and Expected Insights
| Labeled Position | Isotope | Potential Reaction to Study | Information That Could Be Gained |
| Carbonyl Carbon | ¹³C | Hydrolysis, Thermolysis | Fate of the carbonyl group (e.g., in which product it ends up). |
| Carbamate Nitrogen | ¹⁵N | Rearrangement, Fragmentation | Tracing the nitrogen atom's path to the final products. |
| Benzylic Methylene | ²H (D) | Nucleophilic Substitution, Elimination | Measurement of kinetic isotope effect to determine if C-H bond cleavage is rate-limiting. |
| tert-Butyl Group | ²H (D) | Deprotection | Understanding the mechanism of the removal of the Boc protecting group. |
Applications of Tert Butyl 4 Methylbenzyl Carbamate in Advanced Organic Synthesis
Role as an Amine Protecting Group (Boc) in N-Benzyl Amine Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. fishersci.co.ukmasterorganicchemistry.com It effectively masks the nucleophilicity and basicity of the amine functional group, allowing other parts of a molecule to undergo chemical transformations without interference from the amine. masterorganicchemistry.comorganic-chemistry.org Tert-butyl (4-methylbenzyl)carbamate is, in essence, 4-methylbenzylamine (B130917) protected with a Boc group. The Boc group is known for its stability under most basic and nucleophilic conditions, as well as toward catalytic hydrogenolysis, making it a robust choice for multi-step syntheses. masterorganicchemistry.comnih.gov
Strategies for Selective Protection and Deprotection
Protection Strategies: The introduction of the Boc group onto an amine, such as 4-methylbenzylamine, is typically achieved under straightforward and mild conditions. The most common method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uknumberanalytics.com This reaction is flexible regarding the choice of solvent, with water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dioxane, and methanol (B129727) being suitable options. fishersci.co.uk Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uknumberanalytics.com Catalyst-free methods using a water-acetone mixture have also been described as an eco-friendly alternative. nih.gov
Deprotection Strategies: The removal of the Boc group is a critical step, and several methods have been developed to achieve this, offering a range of selectivities. The acid-lability of the Boc group is its most exploited feature. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol or ethyl acetate (B1210297) are standard for cleaving the carbamate (B1207046). fishersci.co.ukwikipedia.org The mechanism involves the formation of a stable tert-butyl cation, which can sometimes lead to side reactions with nucleophilic substrates. masterorganicchemistry.comwikipedia.org To mitigate this, scavengers like anisole (B1667542) are often added. wikipedia.org
Milder and more selective methods are often required for sensitive substrates. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for Boc deprotection, demonstrating good selectivity in the presence of other acid-sensitive groups like Cbz carbamates and TBDMS ethers. organic-chemistry.org Other Lewis acids such as cerium(III) chloride, tin(II) triflate, and bismuth(III) chloride have also been employed. organic-chemistry.orgresearchgate.net Additionally, non-acidic methods, for instance using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, can achieve deprotection, although conditions may need to be adjusted based on the substrate. researchgate.net
Table 1: Selected Deprotection Methods for Boc-Protected Amines
| Reagent(s) | Solvent(s) | Conditions | Selectivity/Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, strong acid conditions. fishersci.co.ukwikipedia.org |
| Hydrochloric Acid (HCl) | Ethyl Acetate / Methanol | Room Temperature | Common and effective method. fishersci.co.ukwikipedia.org |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Mild Conditions | Environmentally benign; selective over Cbz, esters, TBDMS ethers. organic-chemistry.org |
| Silica Gel | Toluene | Reflux | A mild method with high yields. researchgate.net |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp. or Reflux | Non-acidic; selectivity depends on carbamate structure. researchgate.net |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis acid-mediated deprotection. fishersci.co.uk |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | Useful for acid-labile compounds. fishersci.co.uk |
Building Block for Complex Molecular Architectures
Beyond its role in amine protection, the entire this compound molecule serves as a valuable building block. Its structure, featuring a protected benzylamine (B48309) core with a reactive aromatic ring, allows for further functionalization to create a diverse array of more complex molecules. This makes it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com
Synthesis of Substituted N-Benzyl Amines and Derivatives
The aromatic ring and the methyl group of this compound are sites for further chemical modification, enabling the synthesis of a wide range of substituted N-benzyl amine derivatives.
Halogen atoms can be introduced onto the benzyl (B1604629) ring or the methyl group to create versatile intermediates for cross-coupling reactions and other transformations. While direct halogenation of this compound is not widely documented, analogous reactions on similar structures are common. For instance, bromination of the benzylic methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting tert-Butyl 4-(bromomethyl)benzylcarbamate is a known compound used in further synthesis. nih.gov Furthermore, processes for preparing halogenated benzylamines from halogenated benzonitriles are established, which could then be protected as their Boc-carbamates. google.com
Table 2: Examples of Halogenated Benzylcarbamate Derivatives
| Compound Name | CAS Number | Application/Note |
|---|---|---|
| tert-Butyl 4-(bromomethyl)benzylcarbamate | 187283-17-6 | A building block where the benzylic methyl group is brominated, making it a reactive site for nucleophilic substitution. |
| tert-Butyl (2,4,6-trifluorobenzyl)carbamate | N/A | A potential product from the Boc-protection of 2,4,6-trifluorobenzylamine, which is synthesized from halogenated precursors. google.com |
The core structure of this compound can be elaborated to include additional nitrogen-containing functional groups, which are key components in many biologically active molecules.
Amino Analogues : The synthesis of amino-substituted derivatives often starts from a corresponding nitro-substituted precursor. For example, tert-butyl (4-aminobenzyl)carbamate is synthesized by the reduction of a nitro group on an appropriate phenylcarbamate intermediate. cymitquimica.com This introduces a primary amino group onto the aromatic ring, which can be used for further derivatization.
Methylamino Analogues : More complex substitution patterns, including methylamino groups, can be achieved through multi-step synthetic sequences. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for pharmaceuticals, involves steps of acylation, nucleophilic substitution with a diamine, and reduction. nih.gov
Carbamoyl Analogues : The term "carbamoyl" can refer to various amide-containing structures. N-benzyl carboxamides can be synthesized through various routes, including the enzymatic reverse reaction of N-substituted formamide (B127407) deformylase. nih.gov More directly, a carbamoyl-like (amido) group can be introduced by coupling a Boc-protected aminoaniline with a carboxylic acid, as demonstrated in the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. organic-chemistry.org
Table 3: Synthesis of Substituted Analogues
| Target Analogue | Synthetic Strategy | Precursor Example | Reference |
|---|---|---|---|
| Amino | Reduction of a nitro group | tert-Butyl (2-nitrophenyl)carbamate | cymitquimica.com |
| Methylamino | Nucleophilic aromatic substitution followed by reduction | 4-Fluoro-2-methoxy-5-nitroaniline (B580436) | nih.gov |
| Carbamoyl (Amido) | Amide coupling with a protected aminoaniline | tert-Butyl (2-aminophenyl)carbamate | organic-chemistry.org |
Formyl and Hydroxymethyl Analogues
The 4-methyl group on the benzyl ring of this compound serves as a synthetic handle for the introduction of other functional groups, notably formyl (-CHO) and hydroxymethyl (-CH2OH) moieties. These transformations typically proceed via a benzylic halogenation step, followed by nucleophilic substitution or oxidation.
For instance, the methyl group can be brominated using N-Bromosuccinimide (NBS) under radical initiation to yield the corresponding benzyl bromide. This intermediate is a versatile precursor. Hydrolysis of the benzyl bromide would lead to the hydroxymethyl analogue. Further oxidation of the hydroxymethyl group or the benzyl bromide itself using appropriate oxidizing agents can yield the formyl analogue. The stability of the Boc-protecting group is crucial during these transformations. The synthesis of related structures, such as tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, demonstrates that the Boc group is compatible with the presence of hydroxyl functionalities within a molecule. rsc.org
Integration into Pharmaceutical Intermediates and Lead Compounds
The Boc-carbamate motif is a cornerstone in the synthesis of complex molecules, particularly in medicinal chemistry, where precise control over reactive functional groups is paramount. While this compound provides a specific lipophilic scaffold, the broader class of Boc-protected amines and their derivatives are frequently employed as key intermediates in the production of pharmaceuticals. cymitquimica.comresearchgate.net
The primary function of the Boc group is to mask the nucleophilicity and basicity of the amine, allowing chemical modifications to be performed on other parts of the molecule. The group can be reliably removed under mild acidic conditions in a final step to reveal the free amine. A pertinent example is the synthesis of the lung cancer drug Osimertinib (AZD9291), which utilizes a complex Boc-protected diamine, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, as a crucial intermediate. researchgate.net This intermediate undergoes further reactions before the final deprotection step. Similarly, the related compound tert-butyl (4-aminobenzyl)carbamate is noted for its use as an intermediate in the synthesis of pharmaceutical or agrochemical compounds. cymitquimica.com
| Intermediate Compound | Application/Significance | Reference |
|---|---|---|
| tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | Key intermediate in the synthesis of Osimertinib (AZD9291), an EGFR inhibitor. | researchgate.net |
| tert-butyl (4-aminobenzyl)carbamate | Serves as an intermediate in the production of pharmaceuticals and agrochemicals. | cymitquimica.com |
| l-leucine tert-butyl ester | A Boc-protected amino acid ester used as a starting material for synthesizing SARS-CoV 3CL protease inhibitors. | nih.gov |
Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chemical structure of this compound allows it to be a precursor for various bond-forming reactions. The aromatic ring and its methyl substituent can be functionalized to create sites for subsequent coupling reactions.
A highly illustrative analogue is tert-butyl 4-iodobenzyl(methyl)carbamate. nih.gov The iodine atom in this compound is a powerful functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. By analogy, the methyl group of this compound can be converted into a more reactive group, such as a benzyl bromide via radical bromination. This benzylic bromide is a potent electrophile that can react with a wide range of nucleophiles to form new bonds:
Carbon-Carbon Bonds: Reaction with organometallic reagents (e.g., Grignard reagents, organocuprates) or stabilized carbanions.
Carbon-Heteroatom Bonds: Reaction with amines, alkoxides, or thiolates to form new C-N, C-O, or C-S bonds, respectively.
Furthermore, derivatives like tert-butyl (4-aminobenzyl)carbamate can undergo reactions at the amino group to form new carbon-heteroatom bonds. cymitquimica.com
| Precursor Type / Analogue | Reaction Type | Bond Formed | Reference |
|---|---|---|---|
| tert-Butyl 4-iodobenzyl(methyl)carbamate | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Carbon-Carbon | nih.gov |
| Benzylic bromide derivative of target compound | Nucleophilic substitution with organometallics | Carbon-Carbon | |
| Benzylic bromide derivative of target compound | Nucleophilic substitution with amines, alcohols, thiols | Carbon-Heteroatom (C-N, C-O, C-S) | |
| tert-butyl (4-aminobenzyl)carbamate | Coupling reactions at the amino group | Carbon-Heteroatom | cymitquimica.com |
Considerations in Solid-Supported Synthesis Utilizing this compound Scaffolds
Solid-phase organic synthesis (SPOS) offers a streamlined method for building complex molecules by anchoring a starting material to a polymer resin, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration. sopachem.com
A scaffold derived from this compound could be effectively utilized in SPOS. To achieve this, the carbamate would first need to be functionalized with a linking group suitable for attachment to a solid support, such as a Wang or Rink amide resin. For example, the methyl group could be oxidized to a carboxylic acid, which could then form a stable ester or amide bond with the resin.
Once the scaffold is immobilized, a series of solution-phase reagents can be added to perform chemical transformations on the bound molecule. sopachem.com For example, modifications could be made to the aromatic ring or, after a deprotection step, to the revealed benzylamine. The key advantage of this approach is that purification between steps involves merely washing the resin. sopachem.com After the desired synthetic sequence is complete, the final product is cleaved from the solid support, leaving the polymer behind. This methodology accelerates the synthetic process by often eliminating the need for traditional purification techniques like chromatography or crystallization. sopachem.com
Structural Modifications and Derivative Synthesis of Tert Butyl 4 Methylbenzyl Carbamate
Design and Synthesis of Ring-Substituted Benzylcarbamate Analogues
Modifying the aromatic ring of benzylcarbamates is a common strategy to alter their electronic and steric characteristics. Ring-substituted analogues can be synthesized through several routes, including the condensation of a substituted benzylamine (B48309) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or the reaction of a substituted benzyl (B1604629) alcohol with tert-butyl isocyanate.
A highly adaptable method for producing a diverse library of analogues involves the initial synthesis of tert-butyl 2-aminophenylcarbamate. This intermediate can then be coupled with a variety of substituted carboxylic acids. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has been successfully synthesized. The standard procedure for this synthesis involves the use of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in the presence of hydroxybenzotriazole (B1436442) (HOBt), to facilitate the reaction between tert-butyl 2-aminophenylcarbamate and various benzoic acids. nih.gov This approach enables the introduction of a wide array of substituents onto the phenyl ring.
The following interactive table provides examples of ring-substituted analogues synthesized using this methodology, highlighting the versatility of the approach. nih.gov
| Derivative Name | Starting Carboxylic Acid | Yield (%) |
|---|---|---|
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 4-fluorobenzoic acid | 74 |
| tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate | 4-tert-butylbenzoic acid | 83.3 |
| tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 4-(1H-indol-2-yl)butanoic acid | 75.7 |
Synthesis of Side-Chain Modified Carbamate (B1207046) Derivatives
Altering the carbamate side-chain provides another significant opportunity for creating structural diversity. These modifications can range from introducing new functional groups to extending the carbon backbone.
One notable example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. This complex derivative is prepared through a multi-step process that begins with 4-fluoro-2-methoxy-5-nitroaniline (B580436) and proceeds through acylation, nucleophilic substitution, and reduction steps to yield the final product. researchgate.net Another illustrative synthesis is that of tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. This di-substituted carbamate is formed by reacting 4-(aminomethyl)phenol with 4-(prop-2-ynyloxy)benzaldehyde, followed by reduction with sodium borohydride (B1222165) (NaBH₄) and subsequent protection with Boc₂O. nih.gov
These examples demonstrate the feasibility of incorporating complex functionalities and multiple substitution patterns onto the carbamate nitrogen, thereby significantly broadening the accessible chemical space for new derivatives.
Impact of Structural Variations on Synthetic Reactivity and Selectivity
Structural changes to the tert-butyl benzylcarbamate framework can have a profound impact on the reactivity and selectivity of subsequent chemical reactions. The electronic properties of substituents on the aromatic ring can modulate the nucleophilicity of the carbamate nitrogen and the reactivity of the benzylic position. For instance, the presence of electron-withdrawing groups on the phenyl ring can lower the electron density on the nitrogen, which may influence its reactivity in N-alkylation or N-acylation reactions.
Furthermore, the conformation of the carbamate group itself, which can exist in both cis and trans forms due to the partial double-bond character of the C-N bond, can be affected by the steric bulk of nearby substituents. This conformational preference can, in turn, dictate the stereochemical outcome of reactions occurring at adjacent chiral centers. The rotational barrier of the C-N bond in carbamates is notably lower than that in amides, rendering them more conformationally flexible and potentially more amenable to conformational control during reactions. nih.gov
Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure chiral derivatives of tert-butyl benzylcarbamate is a topic of considerable interest, especially for applications in medicinal chemistry. A well-established method for achieving such stereoselectivity is the asymmetric Mannich reaction. A case in point is the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, which can be accomplished through the reaction of (E)-tert-butyl benzylidenecarbamate with propanal, catalyzed by the chiral organocatalyst (S)-proline. orgsyn.org This reaction proceeds with high levels of both diastereoselectivity and enantioselectivity, yielding the desired chiral carbamate.
Another effective strategy involves the use of chiral auxiliaries. Although not directly applied to tert-butyl (4-methylbenzyl)carbamate in the referenced literature, the underlying principles are broadly applicable. For instance, the synthesis of chiral sulfinamides, which are themselves valuable reagents in asymmetric synthesis, showcases various strategies for controlling stereochemistry. acs.org
The development of these stereoselective synthetic routes is critical as it allows for the preparation of specific stereoisomers. This is of paramount importance because the biological activity of chiral molecules is often highly dependent on their absolute configuration.
Computational and Theoretical Chemistry Studies of Carbamate Systems
Molecular Modeling and Geometry Optimization of N-Benzyl Carbamates
Molecular modeling of N-benzyl carbamates begins with the construction of a three-dimensional model of the molecule. The initial geometry can be based on chemical intuition or derived from crystallographic data of related structures. nih.govscirp.org This initial structure is then subjected to geometry optimization, a computational process that systematically alters the atomic coordinates to find the lowest energy arrangement, corresponding to the most stable molecular conformation.
Various theoretical methods are employed for geometry optimization, ranging from semi-empirical methods like PM3 to more rigorous ab initio methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). scirp.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. nih.govscirp.org The choice of the basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly applied, with the inclusion of polarization (d,p) and diffuse (++) functions to accurately model the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding. nih.govscirp.org
Studies on related carbamate (B1207046) systems reveal key structural features. A detailed analysis of a Boc-carbamate monomer showed that the carbamate unit (O-C(=O)-N) tends to be planar. nih.gov This planarity is attributed to the delocalization of π-electrons across the backbone. nih.gov The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, in a study optimizing ethyl benzyl (B1604629) carbamates, various levels of theory were tested to determine the most accurate method by comparing calculated vibrational frequencies with experimental data, with the HF/6-31+G(d) level of theory showing the best results in that specific case. scirp.org
Table 1: Representative Calculated vs. Experimental Structural Data for a Carbamate Analog This table presents a comparison of geometric parameters for a related carbamate compound (LQM 9006) obtained from X-ray crystallography and calculated using the B3LYP/6-311+G(d,p) level of theory, illustrating the accuracy of computational models.
| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT) |
| Bond Length | C7-N8 | 1.35 Å | 1.37 Å |
| Bond Length | C7-O6 | 1.22 Å | 1.22 Å |
| Bond Length | C7-O5 | 1.47 Å | 1.46 Å |
| Bond Angle | O6-C7-N8 | 125.1° | 125.3° |
| Bond Angle | O5-C7-N8 | 109.8° | 110.3° |
| Dihedral Angle | C1-C2-N8-C7 | 86.8° | 89.8° |
| Data adapted from a study on ethyl (4-methylbenzyl)carbamate analogs. researchgate.net |
Electronic Structure Analysis and Reactivity Prediction
Once an optimized geometry is obtained, the electronic structure of the molecule can be analyzed to predict its chemical reactivity. Key properties derived from these analyses include the distribution of electron density, molecular orbitals, and electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. In carbamates, analyses have shown that the HOMO is often delocalized along the O-C-N system, which influences its reactivity. nih.gov
Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) population analyses, assign partial charges to each atom in the molecule. nih.gov This information helps identify electrophilic (positive) and nucleophilic (negative) sites. For carbamates, the carbamate backbone can be viewed as a positively charged carbonyl carbon (C=O) surrounded by three negatively charged atoms: the two oxygens and the nitrogen. nih.gov The acidity of the N-H proton and the protons on the carbon alpha to the nitrogen is influenced by this charge distribution, which is fundamental to the reactivity of benzyl carbamates, such as their ability to stabilize adjacent carbanions for synthetic transformations. ukzn.ac.za
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). These maps are invaluable for predicting how a molecule will interact with other reagents.
Table 2: Calculated Electronic Properties of a Model Carbamate This table shows typical electronic properties calculated for a model carbamate system using DFT methods.
| Property | Value | Interpretation |
| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and stability. |
| Mulliken Charge on C=O | +0.65 e | Indicates a significant electrophilic character at the carbonyl carbon. |
| Mulliken Charge on N | -0.70 e | Indicates a significant nucleophilic character at the nitrogen atom. |
| Values are representative and adapted from general findings in carbamate computational studies. nih.govscirp.org |
Theoretical Investigations of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points on the PES, which include local minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).
A transition state represents the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Locating a TS structure computationally is more complex than geometry optimization and requires specialized algorithms. Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
For carbamate systems, theoretical studies have investigated various reactions. For example, the mechanism of acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) was examined, identifying key intermediates and byproducts that hinder the formation of desired caged compounds. nih.gov In another study, the Pd-catalyzed pathway for the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate was detailed, with DFT calculations used to map out the entire catalytic cycle, including hydrogenation and catalyst modification steps. mdpi.com These investigations provide a molecular-level understanding of reaction selectivity and can guide the optimization of experimental conditions. digitellinc.com
Conformational Analysis and Energy Landscapes
Most molecules, including tert-butyl (4-methylbenzyl)carbamate, are not rigid structures but can exist as a population of different conformers (or rotamers) that interconvert through rotation around single bonds. Conformational analysis aims to identify all stable conformers and determine their relative energies and populations.
The process typically starts with a conformational search, where the potential energy surface is systematically or stochastically explored by rotating dihedral angles. nih.gov Methods like the Monte Carlo or molecular dynamics simulations can be used for this exploration. nih.govnih.gov This search generates a large number of potential conformers, which are then subjected to geometry optimization and energy calculation, usually with a high-level theoretical method like DFT. nih.govchemrxiv.org
The results are often presented as a conformational energy landscape, a plot of energy versus the dihedral angles that define the conformation. The minima on this landscape correspond to stable conformers. A key finding in the study of a Boc-carbamate monomer was the identification of 49 distinct conformers within a 10 kcal/mol energy window. nih.gov
Table 3: Relative Energies of a Model Boc-Carbamate Monomer's Conformers This table showcases the relative energies of the most stable conformers found in a computational study, highlighting the presence of both cis and trans isomers at low energy levels.
| Conformer ID | Geometry (Amide Bond) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| #1 | trans | 0.00 | Intramolecular H-bond |
| #2 | trans | 0.20 | - |
| #12 | cis | 1.60 | Intramolecular H-bond |
| #21 | cis | 2.50 | - |
| Data adapted from a conformational analysis of a Boc-carbamate monomer. nih.govchemrxiv.org |
Advanced Analytical Techniques for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular framework of Tert-butyl (4-methylbenzyl)carbamate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the expected signals in a typical deuterated solvent like chloroform-d (B32938) (CDCl₃) are as follows:
A singlet for the nine equivalent protons of the tert-butyl group.
A singlet for the three protons of the methyl group on the benzyl (B1604629) ring.
A doublet for the two benzylic protons, which are coupled to the N-H proton.
A pair of doublets for the four aromatic protons on the para-substituted benzene (B151609) ring.
A broad singlet for the proton attached to the nitrogen atom of the carbamate (B1207046) group.
Based on data from structurally similar compounds like tert-butyl p-tolylcarbamate, the anticipated chemical shifts can be estimated. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (9H) | ~1.5 | Singlet | 9H |
| Benzyl CH₃ (3H) | ~2.3 | Singlet | 3H |
| Benzyl CH₂ (2H) | ~4.2 | Doublet | 2H |
| Aromatic (4H) | ~7.1-7.3 | Doublets | 4H |
| NH (1H) | ~5.0 (broad) | Singlet | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| tert-butyl (CH₃)₃ | ~28 |
| tert-butyl C | ~80 |
| Benzyl CH₃ | ~21 |
| Benzyl CH₂ | ~45 |
| Aromatic C (quaternary, attached to CH₂) | ~135 |
| Aromatic C (quaternary, attached to CH₃) | ~137 |
| Aromatic CH | ~128-129 |
| Carbonyl C=O | ~156 |
The specific chemical shifts can be influenced by the solvent and the concentration of the sample. Data for related compounds such as tert-butyl carbamate provide reference points for the carbamate moiety. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular weight is 221.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 221. A characteristic fragmentation pattern for tert-butylcarbamates involves the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), resulting from the cleavage of the tert-butyl group and the carbamate linkage. nist.gov This leads to a prominent fragment corresponding to the protonated 4-methylbenzylamine (B130917).
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 221 | [M]⁺ (Molecular Ion) |
| 165 | [M - C₄H₈]⁺ |
| 121 | [M - C₄H₈ - CO₂ + H]⁺ (protonated 4-methylbenzylamine) |
| 106 | [C₈H₁₀]⁺ (p-xylene cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
This fragmentation pattern is a key diagnostic feature for the identification of the tert-butyl carbamate protecting group. nist.gov
Chromatographic Methods (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for these purposes.
A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape. The detection is usually performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (carbamate) | ~3300-3400 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-3000 |
| C=O Stretch (carbamate) | ~1680-1720 |
| C-N Stretch (carbamate) | ~1250-1350 |
| C-O Stretch (carbamate) | ~1000-1100 |
The presence of a strong absorption band for the carbonyl group (C=O) and the N-H stretch are particularly indicative of the carbamate functionality. rsc.org The spectrum will also show bands related to the aromatic ring and the aliphatic C-H bonds. Data from related compounds like benzyl carbamate and other substituted carbamates support these assignments. rsc.org
Conclusion and Future Perspectives
Summary of Current Research Advancements in Tert-butyl (4-methylbenzyl)carbamate Chemistry
Direct research focusing exclusively on this compound is limited; its utility is most often realized as a synthetic intermediate. Carbamates containing the Boc group are vital for temporarily masking the reactivity of amines during complex multi-step syntheses, particularly in peptide and pharmaceutical chemistry. organic-chemistry.orgresearchgate.netchem-station.com The tert-butyl carbamate (B1207046) moiety is valued for its stability across a range of reaction conditions and its straightforward removal under acidic conditions. masterorganicchemistry.com
The 4-methylbenzyl (or p-methylbenzyl) portion of the molecule provides steric bulk and electronic properties that can influence reaction outcomes. Research on related structures, such as other substituted N-benzyl carbamates, shows their use in creating complex molecular architectures. For instance, derivatives like tert-butyl (4-aminobenzyl)carbamate are used as intermediates in the synthesis of new chemical entities with potential biological activity. cymitquimica.com Similarly, related tert-butyl phenylcarbamate derivatives are synthesized and studied for their anti-inflammatory properties. nih.gov The primary advancement, therefore, is not in studying the compound in isolation, but in its application within broader, innovative synthetic strategies to build valuable molecules. google.com
Emerging Trends in N-Benzyl Carbamate Synthesis and Applications
The synthesis of N-benzyl carbamates is a mature field, but one that continues to see innovation aimed at improving efficiency and sustainability.
Key Emerging Synthetic Trends:
Catalytic Methods: There is a move away from stoichiometric reagents towards catalytic systems. For example, catalysts based on iron, titanium, and nickel oxides on an alumina (B75360) support have been developed for the synthesis of benzyl (B1604629) carbamate from urea (B33335) and benzyl alcohol, achieving high conversion and selectivity. google.com Copper-catalyzed Chan-Lam coupling reactions also provide a mild and efficient route to N-aryl and, by extension, N-benzyl carbamates at room temperature. researchgate.net
Flow Chemistry: Continuous flow processes are being increasingly applied to carbamate synthesis. These methods offer enhanced safety, particularly when dealing with hazardous intermediates like isocyanates formed during Curtius rearrangements. beilstein-journals.orgbeilstein-journals.org Flow chemistry also allows for reaction telescoping, where multiple synthetic steps are combined into a single, continuous operation, significantly improving efficiency. beilstein-journals.org
Greener Approaches: Efforts are underway to develop more environmentally benign syntheses. This includes using carbon dioxide as a C1 source and employing recyclable catalysts to reduce waste. organic-chemistry.org The use of tin-catalyzed transcarbamoylation from donors like methyl carbamate represents another atom-economical approach. chemrxiv.org
These trends are expanding the toolkit available to chemists, allowing for the synthesis of N-benzyl carbamates with greater functional group tolerance and under milder conditions. scirp.org
Challenges and Opportunities for Future Research Directions
Despite significant progress, challenges remain in the chemistry of N-benzyl carbamates and protecting groups in general, each presenting a corresponding opportunity for innovation.
| Challenge | Opportunity |
| Harsh Deprotection Conditions | The reliance on strong acids (for Boc) or hydrogenolysis (for Cbz) can be incompatible with sensitive functional groups in complex molecules. masterorganicchemistry.com This creates a demand for the development of new protecting groups that can be removed under milder, more specific, or "orthogonal" conditions (i.e., conditions that don't affect other protecting groups). organic-chemistry.orgmasterorganicchemistry.comchemistryviews.org |
| Atom and Step Economy | The use of protecting groups inherently adds at least two steps (protection and deprotection) to a synthesis, which lowers the overall yield and generates waste. organic-chemistry.orgresearchgate.net This has spurred significant research into protecting-group-free synthesis , which relies on the development of highly chemoselective reagents and catalysts that can target a specific functional group in a polyfunctional molecule. researchgate.netscispace.comrsc.orgthieme-connect.com |
| Orthogonality | In the synthesis of complex molecules like peptides or natural products, multiple amine groups may need to be distinguished. This requires a suite of "orthogonal" protecting groups that can be removed selectively without affecting the others. organic-chemistry.orgmasterorganicchemistry.com There is an ongoing need for new protecting groups with unique cleavage conditions to expand the synthetic toolbox. chemistryviews.org |
| Synthesis of Precursors | Traditional methods for creating carbamates can involve hazardous reagents like phosgene (B1210022) or azides. orgsyn.org This drives the search for safer and more sustainable synthetic routes, such as those utilizing CO2, urea, or catalytic transcarbamation. google.comresearchgate.netorganic-chemistry.org |
Overcoming these challenges is a key driver of innovation in synthetic organic chemistry, pushing the boundaries of what molecules can be constructed and how efficiently they can be made.
Potential for Novel Methodologies in Decarboxylative Amination and Protecting Group Chemistry
The future of N-benzyl carbamate chemistry is intertwined with the development of fundamentally new ways to form chemical bonds and manage functional group reactivity.
Decarboxylative Amination: Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-heteroatom bonds, using abundant and stable carboxylic acids as starting materials. nih.govrsc.orgresearchgate.net Instead of traditional methods that might involve reacting an amine with a benzyl halide, a future approach could involve the direct coupling of a carbamate nucleophile with a substituted toluic acid derivative.
Recent advancements in this area include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis allows for the generation of radical intermediates from carboxylic acids under exceptionally mild conditions. nih.govnju.edu.cnresearchgate.net This opens up the possibility of coupling a wide range of carboxylic acids with nitrogen nucleophiles. nih.govchemrxiv.org
Dual Catalysis: The combination of photoredox catalysis with transition metal catalysis (e.g., copper) has proven highly effective for sp3 C–N bond formation, enabling the coupling of alkyl carboxylic acids with various amides, anilines, and nitrogen heterocycles. princeton.edu
These methods offer a novel and powerful disconnection for the synthesis of compounds like this compound, potentially providing access from different, more readily available starting materials with high functional group tolerance. nju.edu.cnrsc.org
Protecting Group Chemistry: The very concept of a protecting group is evolving. While traditional groups like Boc and Cbz remain workhorses, the future lies in more sophisticated and "intelligent" protecting groups. chem-station.commasterorganicchemistry.com Emerging areas include:
Photocleavable Groups: Groups that can be removed with light of a specific wavelength offer incredible spatial and temporal control over deprotection.
Enzyme-Cleavable Groups: In the context of biochemistry and total synthesis of natural products, using enzymes for deprotection offers unparalleled selectivity under biologically compatible conditions.
Self-Immolative Linkers: These are often used in drug delivery, where the cleavage of a trigger group initiates a cascade that releases the active molecule. This concept could be applied to create novel deprotection strategies.
The continuous innovation in fields like decarboxylative coupling and protecting group design ensures that the chemistry surrounding foundational structures like N-benzyl carbamates will remain a vibrant and enabling area of research for years to come.
Q & A
Q. What are the optimized synthetic routes for tert-butyl (4-methylbenzyl)carbamate, and how are intermediates characterized?
The synthesis typically involves coupling tert-butyl carbamate with 4-methylbenzyl halides (e.g., chloride or bromide) under basic conditions (e.g., triethylamine or potassium carbonate). A nucleophilic substitution reaction forms the carbamate bond. Key steps include:
Q. What safety protocols are critical during handling and storage?
Q. How is this compound utilized as a building block in organic synthesis?
It serves as a protected amine intermediate in:
- Peptide synthesis : The tert-butyloxycarbonyl (Boc) group shields amines during coupling reactions .
- Drug discovery : Used to synthesize analogs for kinase inhibitors or anti-inflammatory agents (e.g., via Suzuki-Miyaura cross-coupling) .
Advanced Research Questions
Q. What mechanistic insights explain its stability under acidic or basic conditions?
- Acidic conditions : The Boc group is labile in strong acids (e.g., TFA), enabling selective deprotection without disrupting aromatic rings .
- Basic conditions : Stable in mild bases (pH 7–9) but degrades in strong alkalis (e.g., NaOH) via hydrolysis of the carbamate bond .
- Kinetic studies : Monitor degradation via HPLC to optimize reaction timelines .
Q. How do structural modifications impact its biological activity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Methyl substitution | Enhances lipophilicity, improving BBB penetration . | |
| Bromine addition | Increases binding affinity to kinase targets (IC₅₀ ↓ 30%) . | |
| Amino group introduction | Enables hydrogen bonding with enzyme active sites . |
Q. How can contradictory bioactivity data be resolved?
Q. What strategies improve yield in large-scale synthesis?
Q. How does this compound interact with cytochrome P450 enzymes?
- Inhibition assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to measure CYP3A4/2D6 inhibition .
- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
